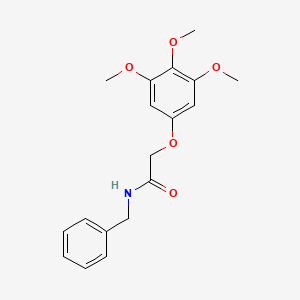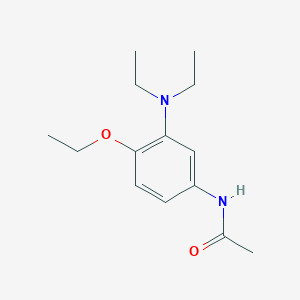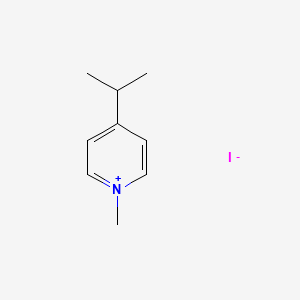
4-Isopropylpicolinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropylpicolinium iodide is an organic compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of an isopropyl group attached to the nitrogen atom of the picolinium ion, with iodide as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylpicolinium iodide typically involves the quaternization of 4-isopropylpyridine with an alkylating agent such as methyl iodide. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion. The general reaction scheme is as follows:
4-Isopropylpyridine+Methyl iodide→4-Isopropylpicolinium iodide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
4-Isopropylpicolinium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Complexation: It can form complexes with metal ions, which may alter its chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Complexation: Metal salts like copper(II) sulfate or nickel(II) chloride are used to form coordination complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide would yield 4-isopropylpicolinium cyanide.
科学的研究の応用
4-Isopropylpicolinium iodide has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in studies involving ion transport and membrane permeability due to its quaternary ammonium structure.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given its structural similarity to other bioactive quaternary ammonium compounds.
Industry: It is used in the formulation of ionic liquids and as an additive in electrochemical applications.
作用機序
The mechanism of action of 4-Isopropylpicolinium iodide involves its interaction with biological membranes and ion channels. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, it can interact with ion channels, altering their function and affecting cellular ion homeostasis.
類似化合物との比較
Similar Compounds
- Tetramethylammonium iodide
- Tetraethylammonium iodide
- 4-Methylpicolinium iodide
Comparison
4-Isopropylpicolinium iodide is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to other quaternary ammonium salts. This can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for specific applications.
特性
CAS番号 |
18136-37-3 |
|---|---|
分子式 |
C9H14IN |
分子量 |
263.12 g/mol |
IUPAC名 |
1-methyl-4-propan-2-ylpyridin-1-ium;iodide |
InChI |
InChI=1S/C9H14N.HI/c1-8(2)9-4-6-10(3)7-5-9;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChIキー |
AQHUYMZGEPKCRI-UHFFFAOYSA-M |
正規SMILES |
CC(C)C1=CC=[N+](C=C1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


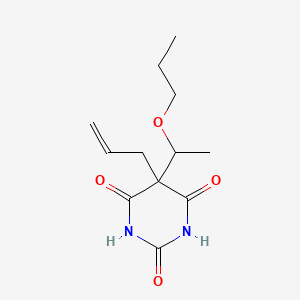
![Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate](/img/structure/B14699121.png)
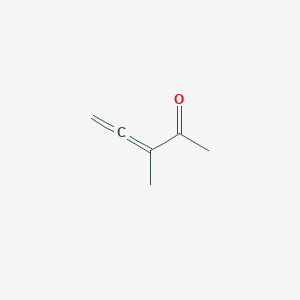
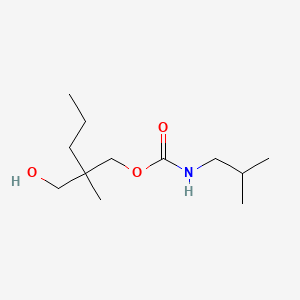
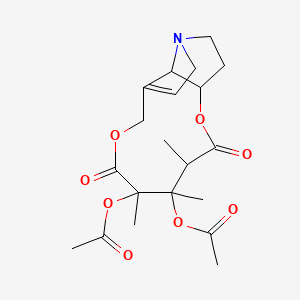
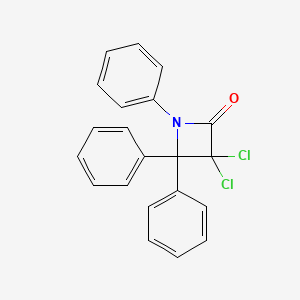



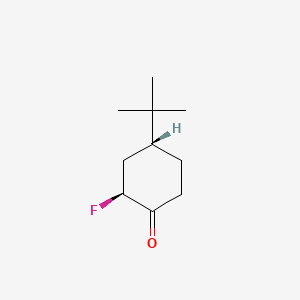
![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)

